CDKI-73 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9). [, , , , , , , ] CDK9 plays a critical role in transcription by phosphorylating the C-terminal domain of RNA polymerase II. [] CDKI-73 exhibits greater potency than the pan-CDK inhibitor flavopiridol and demonstrates high selectivity for leukemia cells over normal cells. [] It is orally bioavailable, facilitating sustained target inhibition in vivo. [, ] CDKI-73 is considered a promising therapeutic agent for various cancers, including acute myeloid leukemia (AML), ovarian cancer, and Ewing sarcoma. [, , , , , , , ]
CDKI-73, a novel compound, is classified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has garnered attention due to its selective cytotoxicity against cancer cells, particularly in chronic lymphocytic leukemia (CLL) and prostate cancer, while exhibiting minimal effects on normal cells. CDKI-73 has shown a favorable pharmacokinetic profile, with an oral bioavailability of approximately 56% in animal models, indicating its potential for therapeutic applications in oncology .
CDKI-73 was developed as part of a series of substituted pyrimidine derivatives aimed at selectively inhibiting CDK9, which plays a crucial role in regulating transcriptional processes in cancer cells. The compound is classified under small-molecule inhibitors targeting specific kinases involved in oncogenic pathways. Its design was influenced by the need for more effective therapies that minimize off-target effects commonly associated with broader-spectrum kinase inhibitors like flavopiridol .
The synthesis of CDKI-73 involves the formation of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. The process typically includes:
The compound's efficacy was evaluated through various assays to assess its inhibitory activity against CDK9 and its impact on downstream transcriptional processes .
CDKI-73's molecular structure features a thiazole ring and a pyrimidine core, contributing to its binding affinity for the ATP-binding site of CDK9. The specific arrangement of atoms allows for effective interaction with the kinase, inhibiting its activity.
Key structural data includes:
CDKI-73 primarily acts by inhibiting the phosphorylation of serine residues on RNA polymerase II, specifically at serine 2. This inhibition disrupts transcriptional elongation, leading to decreased expression of anti-apoptotic proteins such as MCL1 and BCL2, which are crucial for cancer cell survival.
In vitro studies have demonstrated that treatment with CDKI-73 results in:
The mechanism by which CDKI-73 exerts its effects involves several key processes:
CDKI-73 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity .
CDKI-73 has significant potential applications in cancer therapy:
CDKI-73 (also designated Asnuciclib or LS-007) is a synthetic small-molecule inhibitor with the chemical name 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide and CAS registry number 1620466-92-8 [1]. Its molecular formula is C₁₈H₁₉FN₆O₂S, corresponding to a molecular weight of 402.45 g/mol. Structurally, CDKI-73 features a heterocyclic core consisting of a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold substituted with a fluorine atom at the 5-position and a benzenesulfonamide group at the 3-position [3] [5]. This architecture facilitates ATP-competitive binding to kinase domains, with crystallographic studies confirming interactions with the gatekeeper residue Phe30 and ribose-binding pocket of CDK9 [4] [8]. The sulfonamide moiety enhances solubility and pharmacokinetic properties, contributing to oral bioavailability.
Table 1: Chemical Identity of CDKI-73
Property | Value |
---|---|
IUPAC Name | 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide |
Molecular Formula | C₁₈H₁₉FN₆O₂S |
CAS Number | 1620466-92-8 |
Molecular Weight | 402.45 g/mol |
Chemical Class | N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative |
CDKI-73 emerged from rational drug design efforts to overcome limitations of first-generation pan-CDK inhibitors like flavopiridol. Initial work focused on optimizing 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives using structure-activity relationship (SAR) analyses [3] [5]. Key modifications included:
CDKI-73 was selected as the lead compound due to its superior in vitro potency (Ki = 3–4 nM against CDK9) and favorable pharmacokinetic profile, including sustained plasma concentrations after oral administration [1] [2]. Preclinical development prioritized its efficacy in hematological malignancies and solid tumors with high transcriptional dependencies.
CDKI-73 primarily inhibits CDK9 (cyclin-dependent kinase 9), the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. Key selectivity characteristics include:
Table 2: Kinase Selectivity Profile of CDKI-73
Kinase Target | Ki/IC₅₀ (nM) | Functional Consequence |
---|---|---|
CDK9/Cyclin T1 | 3–4 | RNAPII Ser2 dephosphorylation |
CDK1/Cyclin B | 4 | Mitotic dysregulation |
CDK2/Cyclin E | 3 | G1/S cell cycle arrest |
CDK7/Cyclin H | 500 | Reduced RNAPII Ser5 phosphorylation |
Mnk1 | >500 | Suppressed eIF4E phosphorylation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7